methyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride
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Overview
Description
Methyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride: is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a carboxylate group and an aminoethyl group attached to the imidazole ring, and it is commonly used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1H-imidazole-4-carboxylic acid as the starting material.
Reaction Steps:
Esterification: The carboxylic acid group is first converted to its methyl ester using methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Amination: The resulting methyl ester is then reacted with 2-aminoethylamine to introduce the aminoethyl group at the 1-position of the imidazole ring.
Dihydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired product quality.
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the imidazole ring or the aminoethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the imidazole ring.
Reduction Products: Reduced forms of the imidazole ring or aminoethyl group.
Substitution Products: Substituted derivatives where the aminoethyl group is replaced by other functional groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound and its derivatives are investigated for their therapeutic properties, such as antimicrobial and anti-inflammatory activities. Industry: It is utilized in the production of polymers, coatings, and adhesives due to its chemical properties.
Mechanism of Action
The mechanism by which methyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the specific biological context.
Comparison with Similar Compounds
Methyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate: This compound is unique due to its specific substitution pattern on the imidazole ring.
Methyl 1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate: Similar structure but with a hydroxyethyl group instead of an aminoethyl group.
Methyl 1-(2-methylpropyl)-1H-imidazole-4-carboxylate: Another imidazole derivative with a different alkyl group.
Uniqueness: The presence of the aminoethyl group in methyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride provides unique chemical and biological properties compared to other imidazole derivatives.
This compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
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Biological Activity
Methyl 1-(2-aminoethyl)-1H-imidazole-4-carboxylate dihydrochloride is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides an overview of its biological activity, including its mechanisms of action, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of an imidazole ring, which is known for its ability to coordinate with metal ions and interact with biological macromolecules. The structural formula can be represented as follows:
This structure contributes to its unique biological activities, particularly in relation to enzyme inhibition and receptor modulation.
Enzyme Interaction : The imidazole moiety allows the compound to act as a ligand for various enzymes. It can coordinate with metal ions found in enzyme active sites, potentially inhibiting their activity. This mechanism is crucial for understanding how the compound may affect metabolic pathways.
Receptor Modulation : The aminoethyl group can form hydrogen bonds with receptor proteins, influencing their function. This interaction can lead to alterations in signaling pathways that are pivotal in numerous physiological processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various imidazole derivatives, it was found that compounds similar to this one demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .
Compound | MIC (mg/mL) | Target Organism |
---|---|---|
This compound | TBD | TBD |
Related Imidazole Derivative | 0.0039 - 0.025 | S. aureus, E. coli |
Anticancer Activity
The anticancer potential of imidazole derivatives has been well-documented, with studies showing that they can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways. For instance, complexes involving imidazole have shown IC50 values as low as 0.86 μM against breast cancer cell lines .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated that these compounds were effective against resistant strains of bacteria, highlighting their potential as novel antimicrobial agents .
- Cancer Cell Studies : In vitro studies on cancer cell lines demonstrated that imidazole derivatives could significantly inhibit cell proliferation and induce apoptosis through ROS-mediated pathways. These findings suggest a promising role for this compound in cancer therapy .
Properties
IUPAC Name |
methyl 1-(2-aminoethyl)imidazole-4-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.2ClH/c1-12-7(11)6-4-10(3-2-8)5-9-6;;/h4-5H,2-3,8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIOKEFZLWJMOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=N1)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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